molecular formula C12H15NO3 B13891643 Benzyl 2-methoxycyclopropylcarbamate CAS No. 1046469-20-8

Benzyl 2-methoxycyclopropylcarbamate

Cat. No.: B13891643
CAS No.: 1046469-20-8
M. Wt: 221.25 g/mol
InChI Key: WGLIJHANEQMZMY-UHFFFAOYSA-N
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Description

Benzyl 2-methoxycyclopropylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methoxycyclopropylcarbamate typically involves the reaction of benzyl chloroformate with 2-methoxycyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methoxycyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: 2-methoxycyclopropylamine

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Benzyl 2-methoxycyclopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-methoxycyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the methoxy and cyclopropyl groups.

    2-methoxycyclopropylamine: Contains the cyclopropyl and methoxy groups but lacks the carbamate moiety.

    Benzyl 2-oxopropylcarbamate: Similar structure but with a ketone group instead of the methoxy group.

Uniqueness

Benzyl 2-methoxycyclopropylcarbamate is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1046469-20-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(2-methoxycyclopropyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-15-11-7-10(11)13-12(14)16-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,13,14)

InChI Key

WGLIJHANEQMZMY-UHFFFAOYSA-N

Canonical SMILES

COC1CC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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